molecular formula C18H15F3N2O3S B11587780 3-{[3-Cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid

3-{[3-Cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid

Cat. No.: B11587780
M. Wt: 396.4 g/mol
InChI Key: AKECOMMWDFICFB-UHFFFAOYSA-N
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Description

3-{[3-CYANO-6-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}PROPANOIC ACID is a complex organic compound characterized by the presence of a cyano group, an ethoxyphenyl group, and a trifluoromethyl group attached to a pyridyl ring

Preparation Methods

The synthesis of 3-{[3-CYANO-6-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

3-{[3-CYANO-6-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}PROPANOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[3-CYANO-6-(4-ETHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}PROPANOIC ACID involves its interaction with specific molecular targets. The cyano group and the trifluoromethyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar compounds include:

  • 2-{[3-CYANO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE
  • 2-{[3-CYANO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE

These compounds share structural similarities but differ in their functional groups, which can significantly affect their chemical properties and biological activities .

Properties

Molecular Formula

C18H15F3N2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

3-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C18H15F3N2O3S/c1-2-26-12-5-3-11(4-6-12)15-9-14(18(19,20)21)13(10-22)17(23-15)27-8-7-16(24)25/h3-6,9H,2,7-8H2,1H3,(H,24,25)

InChI Key

AKECOMMWDFICFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)O

Origin of Product

United States

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